N-(4-bromo-3-chloro-2-methylphenyl)acetamide
Overview
Description
N-(4-bromo-3-chloro-2-methylphenyl)acetamide (BCMPA) is a chemical compound belonging to the class of organic compounds known as amides. It is a colorless, crystalline solid that is soluble in organic solvents. BCMPA is used in a variety of scientific research applications, including in laboratory experiments.
Scientific Research Applications
Molecular Conformations and Supramolecular Assembly
Research by Nayak et al. (2014) highlights the structural properties of halogenated N,2-diarylacetamides, including N-(4-bromo-3-methylphenyl)-2-phenylacetamide. These compounds are linked into chains and rings by N-H...O and C-H...π(arene) hydrogen bonds. This study provides insights into the molecular conformations and potential supramolecular assembly applications of such compounds (Nayak et al., 2014).
Comparative Metabolism in Human and Rat Liver Microsomes
Coleman et al. (2000) conducted a study on the metabolism of chloroacetamide herbicides and related metabolites in human and rat liver microsomes. They found that human liver microsomes can metabolize only acetochlor to CMEPA, a compound related to N-(4-bromo-3-chloro-2-methylphenyl)acetamide. This research is significant for understanding the metabolic pathways and potential toxicological implications of these compounds (Coleman et al., 2000).
Potential Pesticide Applications
Olszewska et al. (2008, 2011) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds structurally related to this compound. These organic compounds were identified as potential pesticides, suggesting a significant application in the agricultural sector for pest control and management (Olszewska et al., 2008), (Olszewska et al., 2011).
Herbicide Adsorption, Mobility, and Efficacy
Peter and Weber (1985) investigated the adsorption, mobility, and efficacy of acetochlor and metolachlor in soil, providing relevant information for compounds like this compound. Their research shows that the adsorption and herbicidal activity of these compounds are influenced by soil properties, which is crucial for understanding their environmental impact and effectiveness as herbicides (Peter & Weber, 1985).
Anticytomegalovirus Activity
Paramonova et al. (2020) explored the antiviral properties of new N-aryl acetamide derivatives against human cytomegalovirus. Their findings indicate that certain derivatives, structurally similar to this compound, possess significant antiviral activity, suggesting potential therapeutic applications in antiviral drug development (Paramonova et al., 2020).
Initial Metabolism in Plants
Breaux (1987) examined the initial metabolism of acetochlor in various plant species to understand its selective phytotoxicity. The study provides insights into the detoxification pathways of acetochlor, which may be relevant for compounds like this compound, especially in understanding their impact on different plant species (Breaux, 1987).
Safety and Hazards
Properties
IUPAC Name |
N-(4-bromo-3-chloro-2-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-5-8(12-6(2)13)4-3-7(10)9(5)11/h3-4H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYLGFXKQCOIOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00154739 | |
Record name | Acetamide, N-(4-bromo-3-chloro-2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00154739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125328-80-5 | |
Record name | N-(4-Bromo-3-chloro-2-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125328-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(4-bromo-3-chloro-2-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125328805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(4-bromo-3-chloro-2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00154739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, N-(4-bromo-3-chloro-2-methylphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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